1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)ethanone
Description
This compound features a 3,4-dihydroquinoline scaffold linked via an ethanone bridge to a 1,3,4-oxadiazole ring substituted with a phenoxymethyl group at position 3. The phenoxymethyl substituent introduces steric bulk and electron-rich aromaticity, which may influence binding affinity and metabolic stability .
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c24-19(23-12-6-8-15-7-4-5-11-17(15)23)14-27-20-22-21-18(26-20)13-25-16-9-2-1-3-10-16/h1-5,7,9-11H,6,8,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBWGADVDOYDSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(O3)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)ethanone typically involves multiple steps:
Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through the Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is often formed via the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Thioether Linkage Formation: The final step involves the nucleophilic substitution reaction between the quinoline derivative and the oxadiazole compound in the presence of a suitable base, such as potassium carbonate, to form the thioether linkage.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would also be essential to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under catalytic hydrogenation conditions to yield the corresponding amine.
Substitution: The phenoxymethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step reactions that integrate the quinoline and oxadiazole moieties. For example, one method includes the reaction of 3,4-dihydroquinoline derivatives with phenoxymethyl oxadiazoles under specific conditions to yield the target compound. The structural characterization is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the molecular structure and purity.
Anticancer Properties
Several studies have investigated the anticancer potential of compounds similar to 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)ethanone. For instance:
- In Vitro Anticancer Evaluation : Research has shown that derivatives containing oxadiazole and quinoline structures exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds related to this structure demonstrated IC50 values indicating effective inhibition of cell growth in MCF-7 breast cancer cells and Panc-1 pancreatic cancer cells .
- Mechanism of Action : The proposed mechanism includes inducing apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression . This suggests that compounds like this compound could serve as lead compounds for developing new anticancer agents.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Studies have reported that similar oxadiazole derivatives possess antibacterial properties against a range of pathogens:
- Activity Against Gram-positive and Gram-negative Bacteria : The presence of the oxadiazole ring is crucial for enhancing antibacterial activity. Compounds with this structure have been shown to inhibit bacterial growth effectively .
Case Study 1: Anticancer Efficacy
A study published in Molecules explored a series of oxadiazole derivatives for their anticancer properties. Among these, a compound structurally similar to this compound exhibited an IC50 value of approximately 5 µM against the MCF-7 cell line. The study concluded that the incorporation of the quinoline moiety significantly enhanced the anticancer efficacy compared to other derivatives lacking this structure .
Case Study 2: Antimicrobial Screening
Another significant study focused on evaluating the antimicrobial properties of various oxadiazole derivatives. The results indicated that compounds with phenoxy and thioether functionalities displayed substantial activity against both Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in enhancing antibacterial effectiveness .
Mechanism of Action
The mechanism of action of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is not fully understood but is believed to involve:
Molecular Targets: Potential targets include enzymes or receptors that interact with the quinoline or oxadiazole moieties.
Pathways Involved: The compound may interfere with cellular processes by binding to specific proteins or disrupting membrane integrity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The target compound belongs to a family of 1,3,4-oxadiazole derivatives with ethanone-thioether linkages. Key structural analogs include:
Pharmacological Activity
- Antimicrobial Activity: The target compound’s phenoxymethyl group may improve membrane permeability, akin to 2-((5-(5-methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethanone (MIC: 30–43 µg/mL against S. aureus and E. coli) . Chlorophenyl-substituted analogs (e.g., ) exhibit enhanced Gram-negative activity due to halogen-mediated interactions but higher cytotoxicity.
- Antioxidant Activity: Naphthyl-substituted derivatives (e.g., 1-(substituted)-2-({5-[(naphthalen-1-yloxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanone) show superior radical scavenging (IC₅₀: 12–18 µM) compared to the phenoxymethyl variant, likely due to extended conjugation .
Physicochemical and Spectroscopic Data
Biological Activity
The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)ethanone , with CAS number 483284-59-9 , has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C26H24N4O2S
- Molecular Weight : 456.56 g/mol
- Chemical Structure : The compound features a quinoline moiety linked to an oxadiazole group through a thioether bond, which is significant for its biological activity.
Synthesis
The synthesis of this compound involves multi-step reactions starting from readily available precursors. The general method includes:
- Formation of the quinoline core.
- Introduction of the oxadiazole moiety via condensation reactions.
- Final coupling to yield the target compound.
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines:
- Cytotoxicity Testing : The compound was evaluated against cancer cell lines such as MCF-7 (breast cancer) and HL-60 (promyelocytic leukemia). Results showed high cytotoxicity, particularly in HL-60 cells, suggesting selective action against malignant cells while sparing normal cells .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HL-60 | <0.3 | Induces apoptosis and DNA damage |
| Other Quinoline Derivative | MCF-7 | Low µM range | Inhibits proliferation |
The anticancer activity is attributed to several mechanisms:
- Induction of Apoptosis : Flow cytometry assays demonstrated that treatment with the compound leads to increased apoptotic cell death in HL-60 cells .
- DNA Damage : The compound was found to induce DNA damage, as evidenced by increased levels of phosphorylated H2AX, a marker for DNA double-strand breaks .
- Cell Cycle Arrest : Studies suggest that the compound may interfere with cell cycle progression, leading to growth inhibition.
Antimicrobial Activity
Compounds containing oxadiazole and quinoline moieties have also been reported to exhibit antimicrobial properties. While specific data for this compound is limited, similar structures have shown effectiveness against bacterial strains and fungi .
Case Studies
In a notable study involving a series of synthesized compounds based on the quinoline structure:
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
